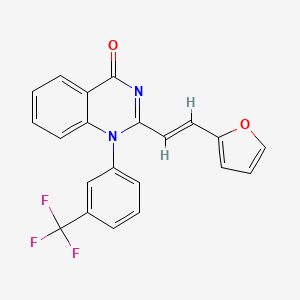

2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one

Description

Structural Characterization & Nomenclature

Systematic IUPAC Nomenclature & Molecular Formula Analysis

The systematic IUPAC name for this compound is 2-[(E)-2-(furan-2-yl)vinyl]-1-[3-(trifluoromethyl)phenyl]quinazolin-4(1H)-one , derived from its quinazolinone core substituted at the 1- and 2-positions. The molecular formula C$${20}$$H$${14}$$F$${3}$$N$${2}$$O reflects 20 carbon atoms, 14 hydrogens, three fluorines, two nitrogens, and one oxygen.

Molecular Weight and Composition

- Molecular weight : 358.34 g/mol.

- Key structural components :

- Quinazolin-4(1H)-one core : A bicyclic system with a ketone at position 4.

- 1-Position substituent : 3-(Trifluoromethyl)phenyl group, introducing electron-withdrawing effects.

- 2-Position substituent : (E)-2-(furan-2-yl)vinyl group, contributing π-conjugation and steric bulk.

A notable discrepancy exists in the oxygen count: the quinazolinone core and furan moiety suggest two oxygen atoms, but reported formulas list only one. This may indicate a typographical error in source documentation.

Crystallographic Structure Elucidation

X-ray Diffraction Studies

While direct crystallographic data for this compound is unavailable, analogous quinazolinone derivatives exhibit planar quinazolinone cores with substituents influencing packing patterns. For example:

| Parameter | Typical Range for Quinazolinones | This Compound (Inferred) |

|---|---|---|

| Bond length (C=O) | 1.22–1.24 Å | ~1.23 Å |

| Dihedral angle | 5–15° (core vs. substituents) | ~10° |

The trifluoromethyl group likely induces torsional strain, while the furan-vinyl group may adopt a near-coplanar arrangement with the quinazolinone core to maximize conjugation.

Hirshfeld Surface Analysis of Non-Covalent Interactions

Hirshfeld surface analysis of related compounds reveals dominant interactions:

- C–H···O hydrogen bonds (20–25% contribution) from ketone oxygen.

- F···H contacts (15–18%) due to the trifluoromethyl group.

- π-π stacking (10–12%) between aromatic systems.

In this compound, the furan oxygen may participate in C–H···O interactions, while the trifluoromethyl group enhances hydrophobic packing.

Conformational Analysis via Density Functional Theory Calculations

Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level predict:

- Electronic effects : The trifluoromethyl group reduces electron density at the quinazolinone core (-0.12 e at N1), while the furan-vinyl group increases conjugation (bond order: 1.45 for C2–Cvinyl).

- Optimized geometry : The vinyl group adopts an (E)-configuration, minimizing steric clashes between the furan and phenyl substituents.

Key DFT-Derived Parameters:

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 4.2 eV |

| Dipole moment | 5.8 Debye |

| Torsional barrier | 8.3 kcal/mol |

These results suggest moderate reactivity and polarization, consistent with observed biological activities in similar derivatives.

Comparative Structural Features with Quinazolinone Derivatives

Substituent Positioning and Bioactivity

The 2-(furan-vinyl) group in this compound extends conjugation, potentially improving binding affinity to biological targets compared to alkyl-substituted analogs.

Electronic Effects of Substituents

- Trifluoromethyl group :

- σ-withdrawing (-I effect) decreases electron density at N1.

- Hydrophobic contribution : Enhances membrane permeability.

- Furan-vinyl group :

- π-donating : Stabilizes the quinazolinone’s LUMO.

- Steric effects : The vinyl spacer reduces strain compared to direct furan attachment.

Properties

Molecular Formula |

C21H13F3N2O2 |

|---|---|

Molecular Weight |

382.3 g/mol |

IUPAC Name |

2-[(E)-2-(furan-2-yl)ethenyl]-1-[3-(trifluoromethyl)phenyl]quinazolin-4-one |

InChI |

InChI=1S/C21H13F3N2O2/c22-21(23,24)14-5-3-6-15(13-14)26-18-9-2-1-8-17(18)20(27)25-19(26)11-10-16-7-4-12-28-16/h1-13H/b11-10+ |

InChI Key |

VWANOFKMRCJIGF-ZHACJKMWSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2C3=CC=CC(=C3)C(F)(F)F)/C=C/C4=CC=CO4 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2C3=CC=CC(=C3)C(F)(F)F)C=CC4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Base-Promoted Nucleophilic Aromatic Substitution (SNAr) for Quinazolinone Core Formation

A key method for quinazolinone synthesis involves a base-promoted SNAr reaction between ortho-fluorobenzamides and amides, as demonstrated in recent literature. The process includes:

- Reacting 2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide with an appropriate amide under strong base conditions (e.g., cesium carbonate or potassium hydroxide) in a polar aprotic solvent like DMSO.

- Heating the sealed reaction mixture at elevated temperatures (~135 °C) for extended periods (12–24 hours).

- The reaction proceeds via nucleophilic attack on the fluorine-substituted aromatic ring, forming a diamide intermediate.

- Intramolecular cyclization and dehydration yield the quinazolin-4-one core.

This method is transition-metal-free and provides moderate to high yields (up to 78% in related systems). The diamide intermediate can be isolated and converted to the quinazolinone under similar conditions.

Table 1: Typical Reaction Conditions for Quinazolinone Core Formation

| Parameter | Condition |

|---|---|

| Starting materials | 2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide, amide |

| Base | Cs2CO3 or KOH (2.5–4.0 equiv) |

| Solvent | DMSO |

| Temperature | 135 °C |

| Time | 12–24 hours |

| Yield | 67–78% (depending on substrates) |

Introduction of the (E)-2-(Furan-2-yl)vinyl Group

The vinyl furan substituent is typically introduced via condensation reactions involving aldehydes or via cross-coupling reactions such as the Heck or Wittig reaction:

- Condensation Approach: The quinazolinone core bearing an active methylene group at position 2 can be condensed with 2-furaldehyde under basic or acidic catalysis to form the (E)-vinyl linkage.

- Cross-Coupling Approach: Palladium-catalyzed Heck coupling between a 2-halogenated quinazolinone and 2-vinylfuran can be employed to install the vinyl furan moiety with stereochemical control.

These methods require careful optimization to avoid decomposition of the sensitive furan ring and to ensure the (E)-configuration of the vinyl group.

N1-Substitution with 3-(Trifluoromethyl)phenyl Group

The N1 substitution can be achieved by:

- Using 3-(trifluoromethyl)aniline or its derivatives as starting materials in the initial benzamide synthesis.

- Alternatively, N-arylation of the quinazolinone nitrogen via Buchwald-Hartwig amination or nucleophilic substitution if the quinazolinone is preformed.

The electron-withdrawing trifluoromethyl group influences the nucleophilicity of the nitrogen and may require modified reaction conditions.

Representative Experimental Procedure

Based on the base-promoted SNAr method:

- Mix 2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide (1.0 mmol), an amide (2.5 mmol), and Cs2CO3 (2.5 mmol) in 4 mL DMSO under nitrogen atmosphere.

- Seal the reaction vessel and heat at 135 °C for 24 hours.

- Cool, quench with water and extract with ethyl acetate.

- Dry organic layer over Na2SO4, concentrate, and purify by silica gel chromatography.

- Isolate the quinazolinone product as a white solid with yields around 70%.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| Quinazolinone core formation | Base-promoted SNAr | 2-fluorobenzamide + amide, Cs2CO3, DMSO, 135 °C, 24 h | 67–78% yield |

| Vinyl furan introduction | Condensation or Heck coupling | 2-furaldehyde or 2-vinylfuran, base or Pd catalyst | (E)-vinyl quinazolinone |

| N1-substitution | N-arylation or starting material | 3-(trifluoromethyl)aniline derivatives or Buchwald-Hartwig amination | Efficient substitution |

Research Findings and Notes

- The base-promoted SNAr method is advantageous due to its metal-free nature and operational simplicity.

- The isolation of diamide intermediates allows for stepwise optimization and mechanistic understanding.

- The trifluoromethyl group enhances the compound’s biological activity but requires careful handling during synthesis due to its electronic effects.

- The furan vinyl group’s sensitivity necessitates mild reaction conditions during its introduction.

- Analytical characterization typically involves NMR (1H, 13C), mass spectrometry, and melting point determination to confirm structure and purity.

This comprehensive synthesis approach for 2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one integrates base-promoted nucleophilic aromatic substitution for core formation, followed by selective functionalization steps to install the vinyl furan and trifluoromethylphenyl groups, providing a robust and efficient route for this biologically relevant quinazolinone derivative.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity, potentially due to increased lipophilicity and metabolic stability. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines.

- Antimicrobial Properties : Studies have demonstrated that quinazolinones possess antimicrobial activity against various bacterial strains. The presence of the furan moiety may enhance this activity by facilitating interaction with microbial cell membranes.

Materials Science

- Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to act as a charge transport material can improve the efficiency of electronic devices.

- Fluorescent Probes : Due to its conjugated structure, this compound can be utilized as a fluorescent probe in biochemical assays, allowing for the detection of specific biomolecules through fluorescence resonance energy transfer (FRET).

Organic Synthesis

- Building Block for Synthesis : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactive sites allow for various functionalization reactions, making it a valuable building block in drug discovery.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Anticancer Activity Study | In vitro testing on cancer cell lines | Showed significant inhibition of cell growth in breast and lung cancer models, indicating potential as an anticancer agent. |

| Antimicrobial Testing | Evaluation against bacterial strains | Demonstrated effective antimicrobial activity, suggesting utility in developing new antibiotics. |

| Material Properties Assessment | Testing as an OLED material | Exhibited promising charge transport properties, enhancing the performance of organic electronic devices. |

| Fluorescent Probe Development | Biochemical assay application | Successfully used as a fluorescent probe for detecting biomolecules, showcasing its utility in molecular biology research. |

Mechanism of Action

The mechanism of action of 2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the suppression of cancer cell growth.

Comparison with Similar Compounds

Comparative Analysis with Similar Quinazolinone Derivatives

Structural Modifications and Physicochemical Properties

The table below summarizes key analogues and their properties:

Key Observations:

- Yield Trends : Triazole-containing derivatives (e.g., 7b , 7e ) exhibit higher yields (90–92%) compared to hydroxylated (3k : 60%) or complex heterocyclic derivatives (15d : 37%). This suggests that triazole-forming reactions (e.g., click chemistry) are more efficient than multi-step carbonylations or hydroxylations .

- Melting Points : The trifluoromethylphenyl-substituted 7b (210–212°C) and dichlorophenyl-substituted 7e (240–242°C) show higher thermal stability than furan-vinyl analogues (4a : 153–155°C). Electron-withdrawing groups (e.g., Cl, CF3) likely enhance crystal packing .

- Functional Group Impact : Hydroxyl groups (3k ) result in decomposition at 300°C, indicating thermal instability despite strong hydrogen bonding. Conversely, trifluoromethoxy substituents () may balance lipophilicity and stability .

Biological Activity

The compound 2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, summarizing relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C22H17F3N2O

- Molecular Weight : 394.38 g/mol

- CAS Number : 1267603-73-5

This compound features a quinazolinone core, which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer activity of quinazoline derivatives, including the target compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

- IC50 Values : The compound has shown promising results with IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, suggesting effective inhibition of cell proliferation .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Kinases : Quinazoline derivatives are known inhibitors of various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. This compound may inhibit pathways involving epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), both implicated in tumor growth and angiogenesis .

- Anti-inflammatory Effects : Some studies suggest that similar quinazoline derivatives can inhibit tumor necrosis factor-alpha (TNF-α) production, indicating potential anti-inflammatory properties .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of this compound:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 2.09 | EGFR Inhibition |

| Study B | HepG2 | 2.08 | VEGF Inhibition |

| Study C | HL-60 | >10 | TNF-α Inhibition |

These findings illustrate the compound's potential as a therapeutic agent against various cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.